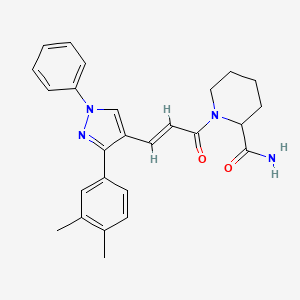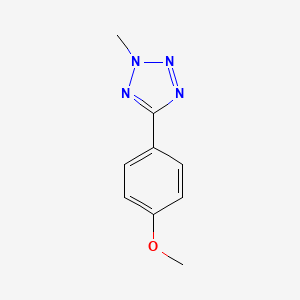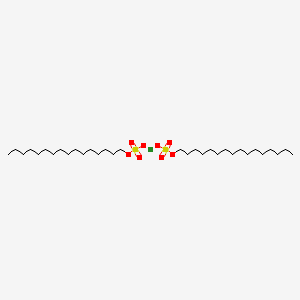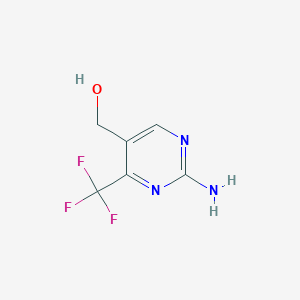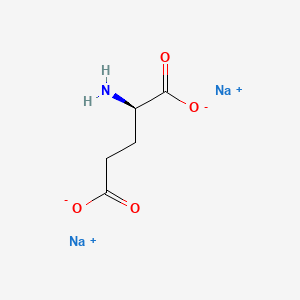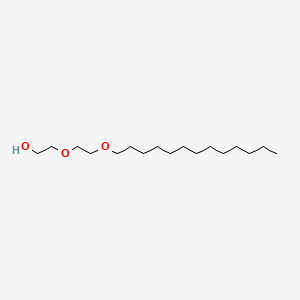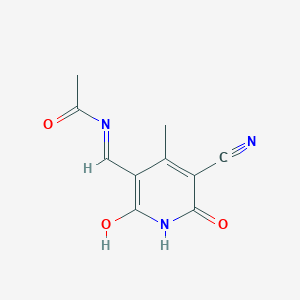
aluminum;sodium;ethane;hydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “aluminum;sodium;ethane;hydride” is a complex metal hydride that combines aluminum, sodium, ethane, and hydride ions. This compound is of interest due to its potential applications in hydrogen storage, reducing agents, and various industrial processes. The unique combination of these elements results in a compound with distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of aluminum;sodium;ethane;hydride typically involves the reaction of aluminum chloride with sodium hydride in the presence of ethane. The reaction is catalyzed by organoaluminum compounds, which facilitate the formation of the hydride complex. The general reaction can be represented as follows:
AlCl3+NaH+C2H6→AlNaC2H6H+NaCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of high-pressure hydrogenation and controlled temperature conditions ensures the stability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum;sodium;ethane;hydride undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent, converting aldehydes and ketones to their corresponding alcohols.
Hydrogenation Reactions: It can hydrogenate unsaturated organic compounds, adding hydrogen atoms to double or triple bonds.
Decomposition Reactions: Upon heating, it decomposes to release hydrogen gas and form aluminum and sodium byproducts.
Common Reagents and Conditions
Reducing Agents: Commonly used in conjunction with lithium aluminum hydride or sodium borohydride.
Solvents: Reactions are typically carried out in diethyl ether or tetrahydrofuran to maintain anhydrous conditions.
Temperature and Pressure: Reactions are often conducted at elevated temperatures (50-100°C) and moderate pressures to ensure complete conversion.
Major Products Formed
Alcohols: From the reduction of carbonyl compounds.
Hydrogen Gas: From the decomposition of the hydride complex.
Aluminum and Sodium Salts: As byproducts of various reactions.
Applications De Recherche Scientifique
Aluminum;sodium;ethane;hydride has a wide range of scientific research applications, including:
Hydrogen Storage: Due to its high hydrogen content and low decomposition temperature, it is used in hydrogen storage systems for fuel cells and portable power devices.
Reducing Agent: Employed in organic synthesis for the reduction of carbonyl compounds, nitro compounds, and other functional groups.
Rocket Propellants: Utilized as a high-energy material in solid rocket propellants due to its rapid hydrogen release and high combustion heat.
Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of aluminum;sodium;ethane;hydride involves the transfer of hydride ions (H-) to the target molecules. The hydride ion acts as a nucleophile, attacking electrophilic centers such as carbonyl groups in aldehydes and ketones. This nucleophilic attack results in the formation of alkoxide intermediates, which are subsequently protonated to yield the corresponding alcohols. The overall process can be summarized as follows:
Nucleophilic Attack: Hydride ion attacks the electrophilic carbonyl carbon.
Formation of Alkoxide: The intermediate alkoxide ion is formed.
Protonation: The alkoxide ion is protonated to form the alcohol product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium Aluminum Hydride: A similar reducing agent with higher reactivity but more stringent handling requirements.
Sodium Borohydride: A milder reducing agent used in aqueous and alcoholic solutions.
Potassium Aluminum Hydride: Another complex hydride with similar applications but different reactivity and stability profiles.
Uniqueness
Aluminum;sodium;ethane;hydride is unique due to its combination of aluminum, sodium, and ethane, which imparts distinct chemical properties and reactivity. Its ability to release hydrogen at relatively low temperatures makes it particularly valuable for hydrogen storage applications. Additionally, its dual role as a reducing agent and hydrogenation catalyst sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C2H7AlNa+3 |
|---|---|
Poids moléculaire |
81.05 g/mol |
Nom IUPAC |
aluminum;sodium;ethane;hydride |
InChI |
InChI=1S/C2H6.Al.Na.H/c1-2;;;/h1-2H3;;;/q;+3;+1;-1 |
Clé InChI |
YOJXYDASVBJMLF-UHFFFAOYSA-N |
SMILES canonique |
[H-].CC.[Na+].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


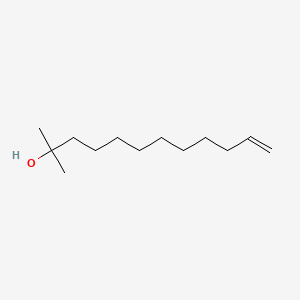
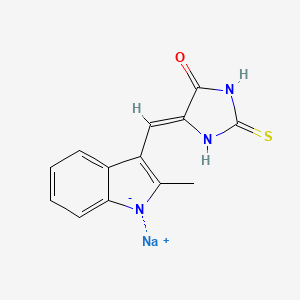
![2-Methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13733012.png)
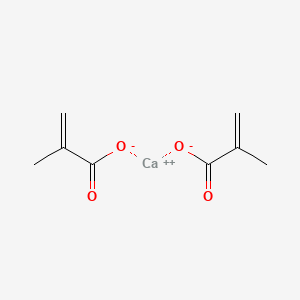
![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)
